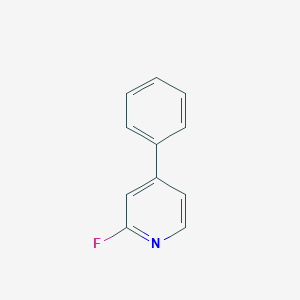

2-Fluoro-4-phenylpyridine

描述

它对D2受体几乎没有或几乎没有影响 。由于其高度选择性和效力,该化合物已广泛应用于科学研究。

准备方法

SCH-23390的合成涉及多个步骤,从市售前体开始。合成路线通常包括苯并氮杂卓环系的形成,然后是氯化和羟基化反应。 工业生产方法可能涉及优化反应条件以提高产率和纯度 。

化学反应分析

SCH-23390 经历各种化学反应,包括:

氧化: SCH-23390可以在特定条件下被氧化,形成相应的氧化产物。

还原: 可以进行还原反应来修饰苯并氮杂卓环上的官能团。

取代: 卤素取代反应很常见,其中氯原子可以被其他卤素或官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及亚硫酰氯等卤化剂.

科学研究应用

Medicinal Chemistry

2-Fluoro-4-phenylpyridine has been explored for its potential therapeutic applications, particularly in neuropharmacology:

- Dopamine Receptor Studies: It serves as a reference compound in studies involving dopamine receptor antagonists, particularly D1 receptors. Its selectivity and potency make it valuable for investigating neurological disorders like schizophrenia and Parkinson's disease .

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Material Science

The compound's electronic properties make it an interesting candidate for applications in materials science:

- Nonlinear Optical (NLO) Properties: Research has shown that fluorinated pyridines can exhibit significant hyperpolarizability, making them suitable for developing NLO materials. For instance, this compound derivatives have been evaluated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Synthesis

In organic chemistry, this compound acts as an important building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of various biologically active compounds due to its ability to undergo further functionalization .

Case Studies

Case Study 1: Dopamine D1 Receptor Modulation

A study investigated the effects of this compound on D1 receptors. Results indicated that while it had minimal effects on D2 receptors, it exhibited significant binding affinity towards D1 receptors, suggesting its potential role in developing targeted therapies for dopamine-related disorders.

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives of this compound to assess their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation more effectively than existing chemotherapeutic agents, highlighting the compound's potential in cancer treatment strategies .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Dopamine receptor studies | SCH-23390 | Investigated for schizophrenia treatment |

| Anticancer agents | Various derivatives | Promising results against cancer cell lines | |

| Material Science | Nonlinear optical materials | Fluorinated derivatives | High hyperpolarizability noted |

| Organic Synthesis | Building block for complex molecules | Various intermediates | Key role in synthesizing biologically active compounds |

作用机制

SCH-23390 通过选择性结合多巴胺D1受体发挥作用,从而阻断多巴胺的作用。这种抑制会影响参与运动控制、认知和奖赏的各种信号通路。 该化合物也对5-羟色胺受体(尤其是5-HT2C受体)具有一定的亲和力 .

相似化合物的比较

SCH-23390 由于其对多巴胺D1受体的高度选择性而独一无二。类似的化合物包括:

拉氯普利德: 一种选择性多巴胺D2受体拮抗剂。

氟哌啶醇: 一种非选择性多巴胺受体拮抗剂,用于治疗精神分裂症。

SKF-38393: 一种选择性多巴胺D1受体激动剂。与这些化合物相比,SCH-23390 对D1受体的选择性使其在针对这种特定受体亚型进行的研究中特别有价值

生物活性

2-Fluoro-4-phenylpyridine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cellular pathways associated with cancer growth .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as p38α mitogen-activated protein kinase, which is involved in inflammatory responses and cell proliferation. This inhibition can lead to therapeutic effects in inflammatory diseases and cancer .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. For instance, it has been observed to inhibit p38α MAP kinase, which plays a crucial role in stress signaling pathways .

- Cellular Pathway Modulation : By inhibiting specific kinases and other proteins involved in cell signaling, this compound can alter cellular processes such as apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Induction of apoptosis |

This data suggests that this compound may serve as a potential lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results underscore its potential application in developing new antimicrobial agents.

属性

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。